![molecular formula C20H26N2O3 B5509105 N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide](/img/structure/B5509105.png)

N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of compounds similar to N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide involves multi-step chemical processes. For example, derivatives of 2-(3,4-dimethoxyphenyl)ethylamine have been synthesized and evaluated for their effectiveness in various applications, indicating a methodological framework that could be applied to our compound of interest (Hosokami et al., 1992). The synthesis of related compounds often involves acylation reactions, as well as other specific steps tailored to introduce desired functional groups (Karabulut et al., 2014).

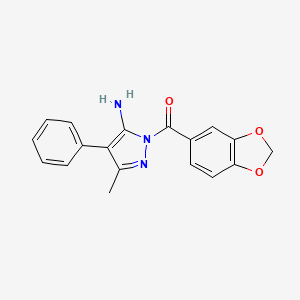

Molecular Structure Analysis

The molecular structure and intermolecular interactions of similar benzamide derivatives have been thoroughly investigated. Studies on N-3-hydroxyphenyl-4-methoxybenzamide, for instance, have shown the influence of intermolecular interactions on molecular geometry, highlighting the importance of such interactions in determining the compound's structural configuration (Karabulut et al., 2014).

Chemical Reactions and Properties

The chemical reactivity and properties of benzamide derivatives are influenced by their functional groups. For instance, the presence of dimethoxy groups can significantly affect the compound's reactivity and interactions. The synthesis and evaluation of various derivatives provide insights into the compound's potential reactions and properties (Hosokami et al., 1992).

Physical Properties Analysis

While specific studies on the physical properties of N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide are not directly available, related research on benzamide derivatives offers valuable insights. The analysis of molecular structures through techniques such as X-ray diffraction and DFT calculations provides detailed information on bond lengths, bond angles, and other physical characteristics that define the compound's physical properties (Karabulut et al., 2014).

Chemical Properties Analysis

The chemical properties of benzamide derivatives, including N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide, can be deduced from their reactivity patterns, stability, and interaction capabilities. Studies on similar compounds reveal the significance of substituent effects on the chemical behavior of benzamides, influencing their potential applications in various fields (Hosokami et al., 1992).

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Several studies have focused on synthesizing derivatives of benzamides, including those similar to N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide, demonstrating their chemical versatility and potential for further modification. For instance, compounds with alterations in their benzamide structure have been synthesized to explore their antiulcer activities, showing significant effectiveness in preventing stress-induced gastric ulceration in animal models (Hosokami et al., 1992). Additionally, the electrochemical oxidation of synthetic amino-substituted benzamides, which have potential antioxidant activity, has been studied to understand their mechanisms of free radical scavenging, indicating their capacity to act as powerful antioxidants (Jovanović et al., 2020)

Potential Therapeutic Applications

Research into the therapeutic applications of benzamide derivatives has highlighted their potential in treating various conditions. For example, a study on the synthesis and biodistribution of technetium-99m-labelled N-(diethylaminoethyl)benzamide derivatives indicated their excellent potential for malignant melanoma diagnosis through SPECT imaging, demonstrating high melanoma uptake and suggesting their use in cancer detection (Auzeloux et al., 1999). Another study explored the anticonvulsant activity of 4-aminobenzamides, showing significant protective effects against seizures in animal models, which underlines the value of these compounds for future pharmacological development in epilepsy treatment (Clark et al., 1984).

Research on Metabolic Pathways and Intracellular Localization

The metabolic fate and intracellular localization of radioiodinated N-(2-diethylaminoethyl)benzamide derivatives have been studied, revealing high uptake in melanoma cells. These studies contribute to understanding the metabolic pathways and potential intracellular targets of these compounds, which could help tailor them for specific therapeutic or diagnostic applications (Eisenhut et al., 2000).

Eigenschaften

IUPAC Name |

N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26N2O3/c1-6-22(7-2)17-10-9-16(12-14(17)3)21-20(23)15-8-11-18(24-4)19(13-15)25-5/h8-13H,6-7H2,1-5H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GBOGAIPADMNUAG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)C1=C(C=C(C=C1)NC(=O)C2=CC(=C(C=C2)OC)OC)C |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26N2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

342.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(diethylamino)-3-methylphenyl]-3,4-dimethoxybenzamide | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[3-allyl-1-(3-vinylbenzyl)piperidin-3-yl]methanol](/img/structure/B5509024.png)

![N-(4-{[6-(1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}phenyl)-3-methylbenzamide](/img/structure/B5509027.png)

![4-chloro-N-[1-methyl-2-(morpholin-4-ylmethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B5509045.png)

![(1S*,2R*)-N'-butyl-N-[(6-fluoro-1H-benzimidazol-2-yl)methyl]-N-methyl-1,2-cyclohexanedicarboxamide](/img/structure/B5509073.png)

![2-[(4-chlorobenzyl)thio]-4,6-dimethylnicotinonitrile](/img/structure/B5509078.png)

![4-[(4-methoxybenzylidene)amino]-5-(trifluoromethyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione](/img/structure/B5509082.png)

![(4aR*,7aS*)-1-(cyclobutylcarbonyl)-4-(3,5-dimethylbenzoyl)octahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5509090.png)

![N-((3S*,4R*)-1-{[(6-methyl-1H-benzimidazol-2-yl)methoxy]acetyl}-4-propyl-3-pyrrolidinyl)acetamide](/img/structure/B5509117.png)

![2-fluoro-N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B5509118.png)

![4-benzyl-N-[(5-methyl-2-thienyl)methylene]-1-piperazinamine](/img/structure/B5509124.png)

![5-[(1,3-benzothiazol-2-ylthio)methyl]-2-methyl[1,2,4]triazolo[1,5-a]pyrimidin-7(4H)-one](/img/structure/B5509126.png)